molecular formula C11H14F2O B2391632 (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol CAS No. 2248200-51-1

(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol

Cat. No.: B2391632
CAS No.: 2248200-51-1
M. Wt: 200.229
InChI Key: HAQGPEUMOHDYIU-QMMMGPOBSA-N
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Description

(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach allows for the late-stage introduction of the difluoromethyl group with good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reagents and catalysts to ensure high yield and purity. The specific conditions and methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of difluoromethylated derivatives.

Scientific Research Applications

(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol is unique due to its specific structural configuration and the presence of both a difluoromethyl group and a hydroxyl group

Properties

IUPAC Name

(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11,14H,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQGPEUMOHDYIU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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